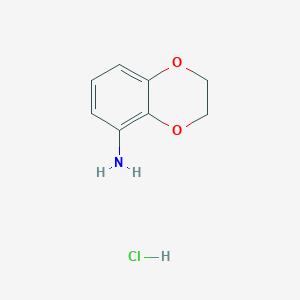
Ferrous sulfate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous sulfate monohydrate is an inorganic compound composed of iron and sulfur, with the formula FeSO4•H2O. It is a common source of iron for many applications, including nutrition, industrial production, and laboratory experimentation. As an iron-containing compound, this compound is of particular interest to scientists and researchers due to its potential for use in a wide range of scientific applications.
Scientific Research Applications
Thermal Behavior and Environmental Concerns : Ferrous sulfate monohydrate is formed at temperatures close to 150 °C during the thermal treatment of ferrous sulfate heptahydrate. It's a by-product of titanium dioxide production and steel pickling processes, posing environmental and economic concerns (Kanari et al., 2018).
Medical Applications : this compound is used as a hematinic in the treatment of iron deficiency anemia, with Mössbauer spectroscopy and X-ray powder diffraction used for its study (Coe, Bowen & Bereman, 1995).
Encapsulation in Solid Lipid Nanoparticles : To overcome its low stability and unfavorable flavor, this compound can be encapsulated in solid lipid nanoparticles, enhancing its application in iron supplementation and fortification in food products (Subroto et al., 2022).
Biochemical Cycling Influence : The dynamics of dissimilatory iron and sulfate reduction (DIR and DSR) processes, involving FeSO4·H2O, affect the biogeochemical cycling of carbon, iron, and sulfur in subsurface systems, influencing microbial community development (Kwon et al., 2014).
Recycling via Superoxidant Synthesis : this compound, as a by-product, can be used to synthesize novel superoxidant materials for applications like water and wastewater treatment (Kanari et al., 2001).
Biooxidation in Industrial Applications : The biooxidation of ferrous sulfate by Acidithiobacillus ferrooxidans has applications in regenerating ferric iron for industrial processes like hydrogen sulfide removal, coal desulfurization, and treatment of acid mine drainage (Mousavi, Yaghmaei & Jafari, 2006).
Radiation-Induced Reactions : FeSO4·H2O has been studied for oxidation reactions induced by radiation in aqueous systems, which can be used for dosimetry purposes (Miller, 1950).
Iron Monosulfide Formation : The reaction between hydrous iron oxides and aqueous sulfide species, including FeSO4·H2O, under estuarine conditions, plays a significant role in iron sulfide formation, impacting environmental and geochemical processes (Pyzik & Sommer, 1981).
Chemical Dehydration in Industrial Processes : this compound is used for chemical dehydration in the concentration of diluted sulfuric acid from titanium dioxide production, offering a more energy-efficient process compared to direct evaporation (Hongyin et al., 2020).
Influence on Blood and Inflammatory Markers : Studies on nanoparticles containing iron, including this compound, have shown effects on blood and inflammatory markers in anemic rats, suggesting its potential in biomedical applications (Shafie et al., 2016).
Mechanism of Action
Target of Action
Ferrous sulfate monohydrate primarily targets hemoglobin and myoglobin , proteins in red blood cells responsible for oxygen transport and storage . It also targets various enzymes, playing a crucial role in cellular growth and proliferation .
Mode of Action
This compound replenishes iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, causing a condition known as microcytic anemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the erythropoiesis pathway , responsible for the formation of new erythrocytes or red blood cells . Iron is an essential constituent of hemoglobin, and its deficiency can lead to anemia characterized by microcytosis, i.e., small red blood cells .
Pharmacokinetics
Iron from this compound is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20-30% in individuals with inadequate iron stores . Factors such as food and achlorhydria can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .
Result of Action
The primary result of this compound action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes, ensuring adequate oxygen transport and storage . This can alleviate symptoms of anemia, such as fatigue and weakness.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the monohydrate form ensures stability and ease of handling, crucial for its application in diverse industrial processes . Its crystal structure allows for effective dissolution and interaction in aqueous solutions, enhancing its reactivity and effectiveness in chemical reactions . High oral doses or rapid release of iron can saturate the iron transport system, leading to oxidative stress with potential adverse consequences .
Safety and Hazards
Ferrous sulfate monohydrate is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is toxic to aquatic life. It is advised to wear protective gloves/eye protection/face protection, avoid release to the environment, and do not eat, drink or smoke when using this product .
Future Directions
The Ferrous Sulfate Monohydrate market is projected to grow, driven by the increasing use of this compound in various applications across regions . The APAC region is projected to dominate the market with a market share of 40%, followed by Europe at 30%, North America at 20%, USA at 5%, and China at 5% .
Biochemical Analysis
Biochemical Properties
Ferrous sulfate monohydrate is used in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in pharmaceuticals as a source of iron . Iron is an essential metal of life, and its deficiency may cause various pathological processes related to iron deficiency anemia .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. As a source of iron, it plays a crucial role in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a source of iron, it is involved in the catalysis of several enzymatic reactions, including those involved in DNA synthesis and repair, and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is beneficial and helps to prevent iron deficiency. At high doses, it can be toxic and lead to iron overload .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. As a source of iron, it is involved in the metabolism of proteins, carbohydrates, and fats .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It can be found in various compartments or organelles, depending on the cell type and physiological conditions .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ferrous sulfate monohydrate can be achieved through the reaction between iron and sulfuric acid.", "Starting Materials": [ "Iron", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve iron in sulfuric acid to produce ferrous sulfate heptahydrate", "Heat the ferrous sulfate heptahydrate until it becomes anhydrous", "Add water to the anhydrous ferrous sulfate to produce Ferrous sulfate monohydrate" ] } | |
CAS RN |
17375-41-6 |
Molecular Formula |
FeH4O5S |
Molecular Weight |
171.94 g/mol |
IUPAC Name |
iron;sulfuric acid;hydrate |
InChI |
InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
HRZKFCSHISLTEI-UHFFFAOYSA-N |
SMILES |
O.[O-]S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
O.OS(=O)(=O)O.[Fe] |
Other CAS RN |
17375-41-6 |
Pictograms |
Irritant |
Related CAS |
20908-72-9 58694-83-0 10028-21-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



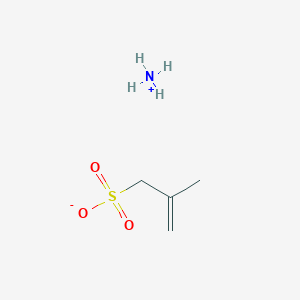

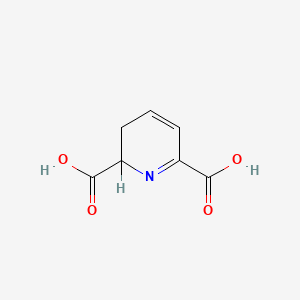
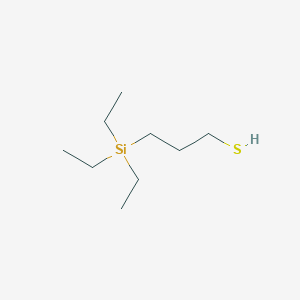
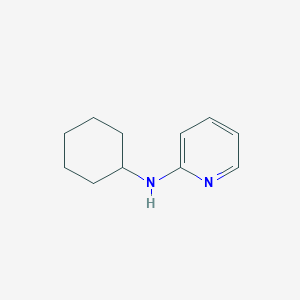


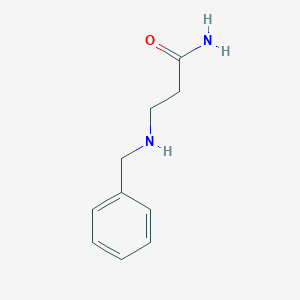
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)


![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
